Crystal Violet-d6 trihydrate, analytical standard
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Overview
Description
Crystal Violet-d6 trihydrate is a deuterated form of Crystal Violet, also known as Basic Violet 3-d6 or Methyl Violet 10B-d6. It is an analytical standard used in various scientific applications, particularly in the field of chromatography. The compound has the empirical formula C25D6H24ClN3 · 3H2O and a molecular weight of 468.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crystal Violet-d6 trihydrate involves the deuteration of Crystal Violet. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This is typically achieved through a series of chemical reactions involving deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of Crystal Violet-d6 trihydrate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Crystal Violet-d6 trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Crystal Violet-d6 trihydrate into leuco-crystal violet-d6, a colorless form of the dye.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Oxidized derivatives of Crystal Violet-d6.
Reduction: Leuco-crystal violet-d6.
Substitution: Substituted derivatives of Crystal Violet-d6.
Scientific Research Applications
Crystal Violet-d6 trihydrate is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Crystal Violet-d6 trihydrate involves its interaction with cellular components. The compound binds to nucleic acids and proteins, disrupting their normal functions. This binding can lead to the inhibition of bacterial growth and the staining of cellular components for visualization under a microscope .
Comparison with Similar Compounds
Crystal Violet-d6 trihydrate is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical techniques. Similar compounds include:
Crystal Violet: The non-deuterated form of the compound.
Leuco-crystal violet: The reduced, colorless form of Crystal Violet.
Malachite Green: Another synthetic dye with similar applications but different chemical properties.
Crystal Violet-d6 trihydrate stands out due to its specific use in analytical standards and its enhanced stability compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C25H36ClN3O3 |
---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride;trihydrate |
InChI |
InChI=1S/C25H30N3.ClH.3H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;;;/h7-18H,1-6H3;1H;3*1H2/q+1;;;;/p-1/i1D3,2D3;;;; |
InChI Key |
KFXQTVCGYUQQCQ-WMCWWHCESA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].O.O.O.[Cl-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.O.O.O.[Cl-] |
Origin of Product |
United States |
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